molecular formula C21H27FO6 B000434 Triamcinolone CAS No. 124-94-7

Triamcinolone

Cat. No.: B000434
CAS No.: 124-94-7
M. Wt: 394.4 g/mol
InChI Key: GFNANZIMVAIWHM-OBYCQNJPSA-N
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Description

Triamcinolone is a synthetic glucocorticoid used to treat various inflammatory conditions. It is a corticosteroid that prevents the release of substances in the body that cause inflammation. This compound is used to treat conditions such as allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders .

Mechanism of Action

Target of Action

Triamcinolone, an exogenous synthetic corticosteroid, functions as a high-affinity agonist of the glucocorticoid receptor (GR) . The glucocorticoid receptor is predominantly employed in the treatment of autoimmune disorders encompassing psoriasis, lupus, and rheumatoid arthritis, amongst others .

Mode of Action

This compound interacts with its primary target, the glucocorticoid receptor, leading to anti-inflammatory and immunomodulating properties . It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevents the formation of arachidonic acid . This decreases the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes .

Biochemical Pathways

This compound affects the arachidonic acid pathway. By inhibiting phospholipase A2, it prevents the release of arachidonic acid, a precursor for the synthesis of prostaglandins and leukotrienes . These molecules are key mediators of inflammation, so their reduction leads to decreased inflammation .

Pharmacokinetics

This compound has a bioavailability of over 90% . It is metabolized in the liver and has an elimination half-life of 200-300 minutes in plasma, and up to 36 hours in total . It is excreted in urine (75%) and faeces (25%) .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and promotion of adipogenesis while impairing chondrogenesis of mesenchymal stem cells (MSCs) . RNA sequencing indicates that this compound modulates the inflammatory response of MSCs , which may have an impact on the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .

Action Environment

Environmental factors such as the presence of inflammation can influence the action of this compound. In the context of inflammation, this compound can modulate the inflammatory response, which is a physiological part of the natural healing process . .

Biochemical Analysis

Biochemical Properties

Triamcinolone interacts with corticosteroid-binding globulin or serum albumin, with this compound acetonide being approximately 68% protein bound in plasma . The major metabolite of this compound is 6-beta-hydroxy-triamcinolone .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known to inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, decreasing the expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is mostly bound to corticosteroid-binding globulin or serum albumin .

Temporal Effects in Laboratory Settings

This compound displays a long duration of action and is measured in plasma over an extended period of time . Concentrations drop back to 0 ng/mL by 16 hours at the latest for all three routes of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, cats using this compound may experience cushingoid effects, polydipsia, polyuria, polyphagia with weight gain, diarrhea, and depression .

Metabolic Pathways

This compound converts to several structures during its metabolism to excretion. This compound acetonide and some metabolites were identified using liquid chromatography coupled to tandem mass spectrometry .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been shown that this compound can be administered into the suprachoroidal space using a hollow microneedle, depositing this compound between the sclera and choroid .

Subcellular Localization

As a glucocorticoid, it is expected to primarily localize in the cytoplasm when inactive and translocate to the nucleus upon activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triamcinolone is synthesized through a series of chemical reactions starting from a steroid nucleusThe reaction conditions typically involve the use of solvents like acetone and methanol, and reagents such as tosic acid and potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves the preparation of this compound acetonide, a more potent derivative. The process includes the crystallization of this compound acetonide from solvents like methanol and acetone. The final product is obtained through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound acetonide and this compound hexacetonide .

Scientific Research Applications

Triamcinolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Triamcinolone is unique due to its intermediate duration of action and its ability to be formulated into various derivatives like this compound acetonide, which has enhanced potency. Compared to prednisolone, this compound has a longer duration of action. Dexamethasone and betamethasone are more potent but have a shorter duration of action .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNANZIMVAIWHM-OBYCQNJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040742
Record name Triamcinolone
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Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triamcinolone
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Solubility

FINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE; SLIGHT ODOR; PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C; ANHYDROUS FORM MP 170-185 °C /DIACETATE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING; DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER; 1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR; PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL; SLIGHTLY SOL IN ALC; SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/, 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM, Slightly sol in usual organic solvents; sol in dimethylformamide, In water, 80 mg/L at 25 °C, 8.47e-01 g/L
Record name TRIAMCINOLONE
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Vapor Pressure

7.20X10-15 mm Hg at 25 °C
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Mechanism of Action

Corticosteroids like triamcinolone inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes. Anti-inflammatory activity occurs via reversal of vascular dilation and reducing permeability, which prevents macrophage and leukocyte migration. Triamcinolone also inhibits nuclear factor kappa-B, which decreases the production of pro-inflammatory signals such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/, The potent anti-inflammatory action may be due to an inhibition of the secretion of growth factors, endothelial activating and other cytokines from lymphocytes, eosinophils, macrophages, fibroblasts, and mast cells. The results are decreased influx of inflammatory cells into the bronchial walls, due in part to inhibition of expression of adhesion molecules on the endothelium and in the tissue. Decreased activation and survival of eosinophils in the lung tissue and a reduction in numbers of mast cells are further effects. Corticosteroids may inhibit release of mediators from basophils and enzymes from macrophages. There is decreased permeability through vasoconstriction and direct inhibition of endothelial cell contradiction. Beta-adrenergic-receptor numbers may be increased, which results in an enhanced response to beta-adrenergic bronchodilators and reduced down-regulation of beta-receptors after prolonged beta-agonist exposure. Inhaled corticosteroids also inhibit mucus secretion in airways, possibly by a direct action on submucosal gland cells and an indirect inhibitory effect caused by the reduction in inflammatory mediators that stimulate mucus secretion. The amount and viscosity of sputum are reduced. /Corticosteroids (inhalation-local/
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Impurities

9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone)
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Color/Form

Crystals, FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC

CAS No.

124-94-7, 51855-44-8
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Melting Point

269-271 °C, 274 - 278 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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